
2,2-Dimethyloxirane
Overview
Description
2,2-Dimethyloxirane (CAS 558-30-5), also known as isobutylene oxide, is a three-membered cyclic ether characterized by a strained oxirane ring with two methyl substituents at the C2 position. Its molecular formula is C₄H₈O, with a molecular weight of 72.11 g/mol and a boiling point of 51–52°C . The compound is synthesized via Wittig cyclization involving triethyl phosphonoacetate or through epoxidation of alkenes using catalysts like dimethyldioxirane (DMDO) . It serves as a key intermediate in pharmaceuticals, polymers, and specialty chemicals .
The strained oxirane ring renders this compound highly reactive, particularly in acid-catalyzed ring-opening reactions. For instance, protonation of the oxygen atom weakens the C–O bond, leading to nucleophilic attack at the tertiary carbon and formation of 2-methylpropan-1,2-diol .
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethyloxirane is the radical cations (RCs) . These RCs are stabilized in irradiated frozen solutions of this compound . The role of these RCs is crucial in the transformation pathways of this compound .
Mode of Action
This compound interacts with its targets, the RCs, through a process of C–C bond cleavage in the oxirane ring . This interaction results in the formation of ring-open RCs . Upon the action of light, these ring-open RCs undergo an intramolecular hydrogen atom transfer , resulting in the formation of distonic RCs .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transformation of RCs. The structure of matrix-stabilized RCs influences the pathways and efficiencies of their transformations . Depending on the structure of the RCs of alkylsubstituted oxiranes, different transformation channels become involved .
Result of Action
The result of this compound’s action is the formation of distonic RCs . These are formed upon the intramolecular hydrogen atom transfer from one of the methyl groups to the methylene group . This process is characterized by the predominant localization of spin density on the carbon atom of the methylene group and the predominant localization of charge density on the tertiary carbon atom .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light . For instance, the X-ray irradiation of this compound in freonic matrices at 77 K results in the trapping of a cyclic radical cation form . The transformations are reversed upon subsequent warming of the sample . The action of light also plays a significant role in the transformation of ring-open RCs to distonic RCs .
Biochemical Analysis
Cellular Effects
The cellular effects of 2,2-Dimethyloxirane are not well-documented. It is known that epoxides, the class of compounds to which this compound belongs, can have various effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that epoxides, the class of compounds to which this compound belongs, can exert their effects at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that upon X-ray irradiation of this compound in freonic matrices at 77 K, a cyclic form of the radical cation is stabilized, which transforms into a distonic C-centered radical cation under the action of light .
Metabolic Pathways
It is known that epoxides, the class of compounds to which this compound belongs, can be involved in various metabolic pathways .
Biological Activity
2,2-Dimethyloxirane, commonly known as 2-MEP, is an epoxide compound characterized by a three-membered cyclic ether structure. Its unique chemical properties and potential biological activities have garnered interest in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
This compound is an epoxide with the molecular formula CHO. The compound exhibits significant ring strain due to its three-membered structure, which influences its reactivity and biological interactions. It is known to undergo acid-catalyzed ring cleavage, leading to the formation of tertiary alcohols such as tert-butyl alcohol .
Toxicological Studies
Research indicates that this compound has notable toxicological properties. A study on alkylating agents demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various neoplastic cell lines. The mechanism involves the formation of reactive intermediates that can interact with DNA, leading to mutagenic effects .
Metabolic Pathways
According to the Human Metabolome Database (HMDB), this compound has been detected in certain herbs and spices but remains largely unquantified in biological systems. This suggests potential metabolic pathways that may involve its transformation into other biologically active metabolites .
Case Study 1: Anticancer Activity
A comparative study of alkylating agents highlighted the biological activity of this compound as an antineoplastic agent. The study found that it exhibited significant cytotoxic effects on murine models with induced neoplasms. The compound's ability to alkylate DNA was identified as a critical factor in its anticancer activity .
Case Study 2: Environmental Impact
Research on the environmental behavior of epoxides indicated that this compound could act as a potential biomarker for the consumption of certain foods. Its detection in food matrices suggests that it may have implications for dietary exposure and subsequent biological effects in humans .
Property | Value |
---|---|
ΔH f (kJ/mol) | -46.320 ± 0.230 |
ΔH red (kJ/mol) | -41.3 ± 0.6 |
Boiling Point (°C) | Not specified |
This table summarizes key thermochemical properties of this compound derived from calorimetric studies .
Table 2: Biological Effects of Alkylating Agents
Compound | Cytotoxicity (IC50 µM) | Mechanism of Action |
---|---|---|
This compound | Varies by cell line | DNA alkylation |
Nitrogen Mustard Compounds | Varies by cell line | DNA cross-linking |
This table compares the cytotoxic effects of various alkylating agents, including this compound .
Scientific Research Applications
Chemical Properties and Reactivity
2,2-Dimethyloxirane features a three-membered oxirane ring with two methyl groups attached to the carbon atoms. Its unique structure imparts specific reactivity that makes it valuable in synthetic chemistry.
Polymerization
Cationic and Anionic Polymerization:
- Cationic Polymerization: this compound can undergo cationic polymerization where the less substituted carbon is attacked by a nucleophile, leading to ring opening and subsequent polymer formation. This mechanism results in the production of poly(this compound) with desirable properties for various applications .
- Anionic Polymerization: In anionic polymerization, nucleophilic attack occurs at the more substituted carbon, producing different polymer structures. This versatility allows for the tailoring of polymer characteristics for specific uses .
Specialty Chemicals
This compound serves as an intermediate in the synthesis of specialty chemicals. Its ability to participate in nucleophilic substitution reactions enables the formation of various derivatives used in industrial applications. For instance:
- Synthesis of Fine Chemicals: It is used to synthesize pharmaceuticals and agrochemicals through selective functionalization.
Modification of Biomolecules
In biochemistry, this compound is employed to modify biomolecules for studying biological processes. Its epoxide functionality allows it to react selectively with nucleophilic sites in proteins and nucleic acids:
- Bioconjugation: The compound can be used to create bioconjugates that help in understanding protein interactions and enzyme mechanisms .
Catalytic Transformations
Research has shown that this compound can undergo transformations on aluminosilicate catalysts under varying conditions. These studies have provided insights into its reactivity patterns and potential applications in catalysis:
- Catalyst Structure Impact: Different aluminosilicates (e.g., HZSM-5) were evaluated for their effectiveness in facilitating reactions involving this compound. The results indicated that catalyst structure significantly influences reaction pathways and product distribution .
Hydrolysis Studies
Another significant area of research involves the hydrolysis of this compound using dilute acids or enzymatic processes:
- Enzymatic Hydrolysis: Studies demonstrated that microsomal epoxide hydratase effectively hydrolyzes this compound, yielding useful products that can be further utilized in synthetic pathways .
Summary Table of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Chemical Synthesis | Intermediate for producing fine chemicals and polymers | Versatile reactivity allows for diverse derivatives |
Biochemical Modification | Used for modifying proteins and nucleic acids | Important tool for studying biomolecular interactions |
Catalytic Transformations | Studied on various aluminosilicates to understand reactivity | Catalyst structure significantly affects outcomes |
Hydrolysis Reactions | Hydrolyzed by acids or enzymes to yield useful products | Effective enzymatic hydrolysis observed |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for obtaining 2,2-dimethyloxirane in high purity for laboratory use?
- Methodology :
- Route 1 : Direct epoxidation of isobutylene using peracid catalysts (e.g., mCPBA) yields this compound with ~98% efficiency. This method avoids isomerization byproducts .
- Route 2 : Dehydrochlorination of 1-chloro-2-methyl-2-propanol under basic conditions (e.g., NaOH/EtOH) achieves ~89% yield. Note that distillation under reduced pressure is critical to separate isomers (e.g., 1-chloro-2-methyl-2-propanol) and minimize decomposition .
- Validation : Purity is confirmed via H NMR (e.g., δ 1.91 ppm for methyl groups) and gas chromatography .
Q. How can the regioselectivity of nucleophilic ring-opening reactions of this compound be experimentally determined?
- Methodology :
- Acid-catalyzed reactions (e.g., HSO/HO) favor attack at the more substituted carbon due to carbocation stability. For example, hydrolysis yields 2-methylpropane-1,2-diol exclusively .
- Anionic mechanisms (e.g., NaCN/THF) may show mixed regioselectivity. Use C NMR to track nucleophile attachment sites and HPLC to quantify product ratios .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?
- Methodology :
- H NMR : Methyl groups appear as a singlet at δ 1.91 ppm; the oxirane ring protons resonate at δ 4.13 ppm (s) .
- ECD Spectroscopy : Gas-phase ECD spectra (200–300 nm) correlate with ADC(2)/CC2 computational models to confirm enantiomeric purity. Key transitions include n→σ* and σ→σ* excitations .
- Rotational Spectroscopy : Microwave spectra (e.g., 12–40 GHz) identify torsional modes and internal rotation barriers (e.g., V = 11.3 kJ/mol) .
Advanced Research Questions
Q. What computational methods are used to model the thermochemical properties of this compound, and how do they compare with experimental data?
- Methodology :
- B3LYP/6-31G *: Predicts heat capacity (C) values with ~4% deviation from experimental data. Scaling factors (e.g., 0.9613) improve accuracy for gas-phase studies .
- ADF Software : Density functional theory (DFT) with STO basis functions calculates Gibbs free energy and entropy. Compare results with calorimetric data (e.g., ΔH° = -238 kJ/mol) to validate models .
Q. How do internal rotation barriers and torsional dynamics influence the rotational spectrum of this compound?
- Methodology :
- Microwave Spectroscopy : Analyze splittings in torsional excited states (e.g., v and v) to derive potential parameters (e.g., V = 11.3 kJ/mol, V = -90.6 cm) .
- Ab Initio Calculations : Use MP2/cc-pVTZ to model methyl group interactions. Compare with experimental barriers to assess steric effects .
Q. What strategies address contradictions in reported C values between experimental and computational studies for this compound?
- Methodology :
Comparison with Similar Compounds
Comparative Analysis with Similar Epoxides
Structural and Electronic Properties
Table 1: Structural Parameters of Selected Epoxides
Compound | C–O Bond Length (Å) | Charge on Oxygen (Natural Population Analysis) | Steric Hindrance |
---|---|---|---|
Oxirane (unsubstituted) | 1.437 | −0.104 (ring carbons) | Low |
2-Methyloxirane | 1.442 | +0.086 (ring carbons) | Moderate |
2,2-Dimethyloxirane | 1.446 | +0.252 (ring carbons) | High |
Cyclohexene Oxide | 1.448* | −0.085 (estimated) | Very High |
*Data derived from computational studies .
Key Observations:
- Hyperconjugation vs. Steric Effects: Methyl substitution in this compound slightly elongates the C–O bond (1.446 Å vs. 1.437 Å in oxirane), suggesting weak hyperconjugation between methyl C–H σ bonds and the oxygen lone pairs. However, steric crowding dominates, as evidenced by longer C–Cmethyl bonds compared to monosubstituted analogs .
- Electrostatic Stabilization : Alkyl substitution increases positive charge on ring carbons (+0.252 in this compound vs. −0.104 in oxirane), enhancing electrostatic stabilization with the negatively charged oxygen .
Reactivity in CO₂ Cycloaddition Reactions
Table 2: Catalytic Performance in CO₂/Epoxide Cycloaddition
Key Observations:
- Steric Hindrance : Bulky substituents (e.g., 2,2-dimethyl and cyclohexene oxide) reduce yields due to hindered nucleophilic attack by chloride ions on the epoxide ring .
- Catalyst Specificity : Bifunctional catalysts like Zn-NPClH show higher efficiency for terminal epoxides (e.g., epichlorohydrin) compared to disubstituted derivatives .
Acid-Catalyzed Ring-Opening Mechanisms
Mechanistic Comparison:
- This compound : Protonation of oxygen induces preferential cleavage at the tertiary carbon (C2) due to stabilization of the carbocation intermediate by two methyl groups (+I effect). This yields 2-methylpropan-1,2-diol .
- Unsubstituted Oxirane : Ring-opening occurs with equal probability at either carbon, forming ethylene glycol derivatives .
- 2-Methyloxirane : Intermediate steric hindrance leads to mixed regioselectivity, though attack at the secondary carbon is slightly favored .
Comparison with Thiirane Analogs
Table 3: Potential Barriers (V₂) for Internal Rotation
Compound | V₂ (kJ/mol) |
---|---|
This compound | −1.08 |
2,2-Dimethylthiirane | −1.26 |
Oxirane (unsubstituted) | −0.424 |
Key Observations:
- The larger |V₂| of 2,2-dimethylthiirane compared to its oxirane analog (−1.26 vs. −1.08 kJ/mol) reflects stronger steric and electronic interactions in sulfur-containing rings .
Properties
IUPAC Name |
2,2-dimethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKGHVAFRCJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25068-10-4 | |
Record name | Oxirane, 2,2-dimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID7060330 | |
Record name | Oxirane, 2,2-dimethyl- | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Oxirane, 2,2-dimethyl- | |
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Record name | 2-Methyl-1,2-epoxypropane | |
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Solubility |
58 mg/mL at 20 °C | |
Record name | 2,2-Dimethyloxirane | |
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Vapor Pressure |
387.0 [mmHg] | |
Record name | 2-Methyl-1,2-epoxypropane | |
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CAS No. |
558-30-5 | |
Record name | Isobutylene oxide | |
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Record name | 2-Methyl-1,2-epoxypropane | |
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Record name | Isobutylene oxide | |
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Record name | Oxirane, 2,2-dimethyl- | |
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Record name | Oxirane, 2,2-dimethyl- | |
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Record name | 2,2-dimethyloxirane | |
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Record name | ISOBUTYLENEOXIDE | |
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Record name | 2,2-Dimethyloxirane | |
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